2-(2-Phenylpropan-2-yl)pyrrolidine is a compound that belongs to the class of pyrrolidine derivatives, which are five-membered nitrogen-containing heterocycles. This compound is characterized by a pyrrolidine ring substituted with a 2-phenylpropan-2-yl group, also known as a tert-butyl group. It has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications in drug development.
2-(2-Phenylpropan-2-yl)pyrrolidine can be classified under the following categories:
The synthesis of 2-(2-Phenylpropan-2-yl)pyrrolidine typically involves several key methods:
The reaction conditions are critical for optimizing yield and purity. The use of continuous flow reactors in industrial settings has been noted to enhance efficiency and scale-up processes. Additionally, various catalysts may be employed to improve reaction rates and selectivity during synthesis.
The molecular structure of 2-(2-Phenylpropan-2-yl)pyrrolidine can be represented as follows:
Property | Data |
---|---|
Molecular Formula | C14H19N |
Molecular Weight | 217.31 g/mol |
IUPAC Name | 2-(2-Phenylpropan-2-yl)pyrrolidine |
InChI | InChI=1S/C14H19N/c1-14(2,12-8-4-3-5)10/h3-5,8H,6-9H2,1H3 |
SMILES | CC(C)(C1=CC=CC=C1)N2CCCC2 |
The compound features a chiral center due to the presence of the 2-phenylpropan group, leading to potential stereoisomerism which is significant in biological activity studies.
2-(2-Phenylpropan-2-yl)pyrrolidine can undergo various chemical reactions:
Reagents and conditions for these reactions include:
The mechanism of action for 2-(2-Phenylpropan-2-yl)pyrrolidine is not fully elucidated but is believed to involve interactions at specific biological targets. For instance, studies have indicated potential inhibitory effects on enzymes such as insulin-regulated aminopeptidase, suggesting that this compound may modulate metabolic pathways by influencing enzyme activity .
Research indicates that structural modifications on the phenyl ring significantly impact the compound's potency and solubility, which are critical factors for its effectiveness as a biological agent .
The physical properties of 2-(2-Phenylpropan-2-yl)pyrrolidine include:
Key chemical properties include:
Property | Value |
---|---|
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
These properties are essential for understanding how this compound behaves under various conditions and its compatibility with other substances in synthetic processes.
The applications of 2-(2-Phenylpropan-2-yl)pyrrolidine span several scientific domains:
CAS No.: 74-93-1
CAS No.: 75-08-1
CAS No.: 13568-33-7
CAS No.: 865-36-1
CAS No.: 6851-93-0